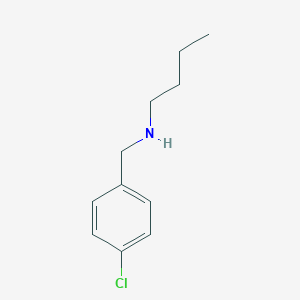

Benzenemethanamine, N-butyl-4-chloro-

Description

Significance of Amine Functional Groups in Contemporary Organic Synthesis

Amines are a class of organic compounds defined by the presence of a nitrogen atom bonded to alkyl or aryl groups. amerigoscientific.com Derived from ammonia (B1221849), these functional groups are fundamental to modern organic chemistry due to their versatile nature. wisdomlib.org The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity, making amines crucial participants in a vast array of chemical reactions. solubilityofthings.comlibretexts.org

Their importance is underscored by their role as indispensable building blocks and intermediates in the synthesis of countless organic molecules. amerigoscientific.com This includes applications across numerous industries, from the production of synthetic polymers like nylon to the creation of dyes and pigments. purkh.com Critically, the incorporation of nitrogen into organic frameworks is a cornerstone of pharmaceutical development; in 2016, approximately 85% of the top 200 best-selling drugs featured carbon-nitrogen bonds, highlighting the prevalence and significance of the amine motif. acs.org Amines are also central to biochemistry, forming the basis of amino acids, neurotransmitters, and hormones. libretexts.orgpurkh.com

Overview of Benzylamine (B48309) Derivatives as Key Synthetic Intermediates

Benzylamine and its derivatives are a specific class of amines characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom. wikipedia.org These compounds are extensively studied and utilized as key intermediates in medicinal chemistry and the broader chemical industry. ontosight.ai The benzylamine scaffold is a privileged structure found in numerous pharmaceuticals designed to treat a wide range of conditions, including bacterial infections, cardiovascular disease, and depression. acs.org

In synthetic organic chemistry, benzylamines serve multiple functions. They are used as precursors in the synthesis of more complex molecules, including pharmaceuticals such as lacosamide, moxifloxacin, and nebivolol. wikipedia.org A common synthetic strategy involves using benzylamine as a masked form of ammonia; after the nitrogen atom has been alkylated, the protective benzyl group can be readily removed through hydrogenolysis. wikipedia.org The synthesis of benzylamine derivatives is typically achieved through methods like the reaction of benzyl halides with amines or the reductive amination of benzaldehyde. wikipedia.orgontosight.ai

Contextualizing Chloro-Substituted Aromatic Amines in Chemical Research

The introduction of a chlorine atom onto the aromatic ring of an amine significantly influences the molecule's chemical properties and reactivity. Chloro-substituted aromatic amines are vital intermediates in the manufacturing of dyestuffs and agrochemicals. google.com They also serve as foundational building blocks for various pharmaceutical products, including the antiseptic chlorhexidine. nih.gov

The position of the chlorine substituent on the aromatic ring—whether ortho, meta, or para—has a distinct electronic effect on the amine functional group. ampp.org A chlorine atom can withdraw electron density from the ring, which in turn affects the basicity and nucleophilicity of the nitrogen atom. ampp.org This modulation of electronic properties is a key tool for chemists to fine-tune the reactivity and biological activity of molecules. The synthesis of these compounds often involves the catalytic hydrogenation of the corresponding chloro-substituted nitroaromatic compounds. google.com

Scope and Academic Relevance of Research on Benzenemethanamine, N-butyl-4-chloro-

Benzenemethanamine, N-butyl-4-chloro-, also known as N-butyl-4-chlorobenzylamine, is a specific substituted benzylamine derivative. Its structure features a 4-chlorobenzyl group attached to the nitrogen atom of a butylamine (B146782). ontosight.ai This compound integrates the key chemical features discussed previously: an amine functional group, a benzylamine core, and a chloro-substituted aromatic ring.

The academic and industrial interest in this compound stems primarily from its role as a synthetic intermediate. ontosight.ai It serves as a precursor for constructing more complex molecules, which may find applications in the pharmaceutical and agrochemical sectors. ontosight.ai The synthesis of Benzenemethanamine, N-butyl-4-chloro- typically involves the nucleophilic substitution reaction between 4-chlorobenzyl chloride and butylamine. ontosight.ai Research into this and similar compounds helps to expand the toolbox of synthetic chemistry, providing pathways to novel molecules with potentially useful biological or material properties. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of Benzenemethanamine, N-butyl-4-chloro- and Related Compounds

| Property | Benzenemethanamine, N-butyl-4-chloro- | 4-Chlorobenzylamine (B54526) |

| CAS Number | Not available | 104-86-9 sigmaaldrich.com |

| Chemical Formula | C₁₁H₁₆ClN ontosight.ai | C₇H₈ClN ontosight.ai |

| Molecular Weight | 197.70 g/mol | 141.60 g/mol sigmaaldrich.com |

| IUPAC Name | N-butyl-1-(4-chlorophenyl)methanamine | (4-chlorophenyl)methanamine ontosight.ai |

| Boiling Point | Not available | 215 °C sigmaaldrich.com |

| Density | Not available | 1.164 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not available | n20/D 1.558 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7,13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXSMTDUGAXVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167255 | |

| Record name | Benzenemethanamine, N-butyl-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16183-32-7 | |

| Record name | Benzenemethanamine, N-butyl-4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-butyl-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Theoretical Studies of N Butyl 4 Chlorobenzenemethanamine Reactivity

Computational Chemistry Investigations of Electronic Structure and Reactivity

Computational studies are instrumental in understanding the intrinsic properties of a molecule that dictate its reactivity. For N-butyl-4-chlorobenzenemethanamine, these methods can map out its electronic landscape and simulate its dynamic behavior.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. researchgate.net By calculating the electronic density of a system, DFT can be used to determine the geometries of reactants, transition states, and products, along with their corresponding energies. This allows for the elucidation of detailed reaction pathways. For N-butyl-4-chlorobenzenemethanamine, DFT calculations would be crucial in exploring various potential transformations.

For instance, in a hypothetical catalytic C-H activation reaction, DFT could be employed to model the interaction of the molecule with a transition metal catalyst. The calculations would identify the most energetically favorable site for C-H bond cleavage, likely at the benzylic position due to the stability of the resulting benzyl (B1604629) radical or organometallic intermediate. The energy profile for the entire catalytic cycle, including oxidative addition, potential migratory insertion steps, and reductive elimination, could be mapped out.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Catalytic C-H Activation Pathway of N-butyl-4-chlorobenzenemethanamine

| Species | Relative Energy (kcal/mol) |

| Reactants (Substrate + Catalyst) | 0.0 |

| Catalyst-Substrate Complex | -5.2 |

| C-H Activation Transition State | +18.5 |

| Organometallic Intermediate | -12.3 |

| Reductive Elimination Transition State | +25.1 |

| Products | -20.7 |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for such a reaction.

Molecular Modeling and Dynamics Simulations

While DFT provides static pictures of a reaction pathway, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of N-butyl-4-chlorobenzenemethanamine. mt.com MD simulations model the movement of atoms over time by solving Newton's equations of motion. This can reveal conformational changes, solvent effects, and the flexibility of the molecule, all of which can influence reactivity.

For N-butyl-4-chlorobenzenemethanamine, MD simulations could be used to study its conformational preferences in different solvents. The orientation of the N-butyl group and the chloro-substituted phenyl ring can affect the accessibility of reactive sites. Furthermore, in the context of a reaction, MD can be used to sample the conformational space of the catalyst-substrate complex to identify the most likely geometries leading to a reaction.

Quantum Chemical Analysis of Bond Natures and Orbital Interactions

To gain a deeper understanding of the electronic factors governing the reactivity of N-butyl-4-chlorobenzenemethanamine, quantum chemical analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can be employed. nih.govrsc.org NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions between orbitals. nih.gov

For N-butyl-4-chlorobenzenemethanamine, NBO analysis would likely reveal a significant negative charge on the nitrogen atom and the chlorine atom, and a delocalized positive charge on the aromatic ring. The analysis of orbital interactions would highlight the hyperconjugative effects that stabilize the molecule and influence the reactivity of the benzylic C-H bonds. QTAIM analysis, on the other hand, can characterize the nature of chemical bonds based on the topology of the electron density, distinguishing between ionic, covalent, and charge-shift bonds. nih.gov

Table 2: Hypothetical NBO Charges for Selected Atoms in N-butyl-4-chlorobenzenemethanamine

| Atom | NBO Charge (a.u.) |

| N (Amine) | -0.85 |

| C (Benzylic) | +0.15 |

| C (Aromatic, ipso to Cl) | +0.05 |

| Cl | -0.20 |

| H (Benzylic) | +0.12 |

Note: The data in this table is illustrative and represents typical values that might be obtained from NBO analysis.

Detailed Mechanistic Elucidation of Key Transformations

Building upon the insights from computational investigations, the mechanisms of key chemical transformations involving N-butyl-4-chlorobenzenemethanamine can be elucidated.

C-H Activation Mechanisms in Benzylic Systems

The benzylic C-H bonds in N-butyl-4-chlorobenzenemethanamine are prime targets for C-H activation, a powerful strategy in organic synthesis for the direct functionalization of otherwise inert bonds. mt.com C-H activation can proceed through various mechanisms, often involving transition metal catalysts. mt.com

One common mechanism is concerted metalation-deprotonation (CMD) , where the C-H bond is broken in a single step involving the metal center and a ligand that acts as a base. For N-butyl-4-chlorobenzenemethanamine, the amine group itself could act as an internal directing group, coordinating to the metal center and positioning it for selective activation of a benzylic C-H bond. Another possibility is oxidative addition , where the metal inserts into the C-H bond, forming a new metal-carbon and metal-hydride bond. The feasibility of each pathway would depend on the nature of the metal catalyst and the reaction conditions, and could be computationally explored using DFT. researchgate.net

Migratory Insertion and Beta-Hydride Elimination Processes

Once an organometallic intermediate is formed through C-H activation, it can undergo further transformations such as migratory insertion and beta-hydride elimination. libretexts.orgwikipedia.org

Migratory insertion involves the insertion of an unsaturated molecule, such as an alkene or alkyne, into the metal-carbon bond. libretexts.org If the C-H activated intermediate of N-butyl-4-chlorobenzenemethanamine were to react with an alkene, the benzyl group could migrate to one of the alkene carbons, forming a new carbon-carbon bond and a more complex organometallic species.

Beta-hydride elimination is the reverse of migratory insertion and is a common decomposition pathway for organometallic complexes that have a hydrogen atom on the beta-carbon relative to the metal. libretexts.orgwikipedia.org In the context of N-butyl-4-chlorobenzenemethanamine, if the N-butyl group were to be involved in forming an organometallic intermediate (less likely than benzylic activation but possible), beta-hydride elimination from the butyl chain could occur, leading to the formation of butene and a metal-hydride species. More relevant to the benzylic position, if a reaction at the nitrogen atom led to the formation of a metal-nitrogen bond, subsequent reactions could set the stage for transformations involving the adjacent benzylic C-H bonds.

Nucleophilic Attack and Formation of Intermediates (e.g., Iminium Ions, Enamines, Meisenheimer Complexes)

The nitrogen atom in N-butyl-4-chlorobenzenemethanamine possesses a lone pair of electrons, rendering it nucleophilic. This characteristic is fundamental to its participation in a variety of chemical reactions. A common mechanistic pathway involves the nucleophilic attack of the amine on an electrophilic center. For instance, in reactions with carbonyl compounds, the nitrogen atom attacks the electrophilic carbonyl carbon, leading to a transient tetrahedral intermediate.

From this intermediate, several pathways can unfold, often involving the formation of key reactive species:

Iminium Ions: Following the initial nucleophilic addition to a carbonyl group, protonation of the resulting hydroxyl group and subsequent elimination of a water molecule leads to the formation of an iminium ion. Iminium ions are potent electrophiles and are crucial intermediates in reactions such as the Mannich and Pictet-Spengler reactions. The oxidation of secondary benzylamines can also lead to the formation of corresponding imines, which can then be involved in subsequent nucleophilic additions. nih.gov

Enamines: In reactions with carbonyl compounds that have an α-hydrogen, an alternative pathway to iminium ion formation is the generation of an enamine. This involves the removal of a proton from the α-carbon, resulting in a carbon-carbon double bond and the elimination of water.

Meisenheimer Complexes: While less typical for N-alkylated benzylamines under standard conditions, the aromatic ring of N-butyl-4-chlorobenzenemethanamine can, in principle, undergo nucleophilic aromatic substitution. The presence of the electron-withdrawing chlorine atom can make the ring susceptible to attack by strong nucleophiles, leading to the formation of a Meisenheimer complex, a negatively charged intermediate where the aromaticity is temporarily disrupted.

Proton Transfer and Deprotonation Event Dynamics

Proton transfer is a ubiquitous and critical step in many reactions involving N-butyl-4-chlorobenzenemethanamine. The nitrogen atom can act as a Brønsted-Lowry base, accepting a proton to form an ammonium (B1175870) salt. The dynamics of these proton transfer events, both intramolecular and intermolecular, significantly influence reaction kinetics.

In the formation of imines and enamines, for example, a series of proton transfers are essential for the conversion of the initial tetrahedral intermediate to the final product. The rates of these transfers are sensitive to the solvent and the presence of acid or base catalysts.

Deprotonation events are also mechanistically important. For instance, under the influence of a strong base, deprotonation can occur at the benzylic position to generate a carbanion. The stability of this carbanion is influenced by the substituents on the aromatic ring.

Analysis of Substituent Effects on Amine Reactivity and Selectivity

The chemical behavior of N-butyl-4-chlorobenzenemethanamine is significantly shaped by the electronic and steric properties of the chlorine atom on the aromatic ring and the n-butyl group on the nitrogen atom.

Influence of Chlorine Substitution on Aromatic Ring Activation/Deactivation

The chlorine substituent at the para-position of the benzene (B151609) ring exerts a dual electronic influence. Its high electronegativity results in an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution by reducing the electron density of the ring. echemi.com This makes reactions like halogenation slower than in unsubstituted benzene. echemi.comlibretexts.orgmasterorganicchemistry.comlibretexts.org

Steric and Electronic Effects of N-Butyl Group on Nitrogen Reactivity

The n-butyl group attached to the nitrogen atom modifies the amine's reactivity through both electronic and steric effects.

Electronic Effect: As an alkyl group, the n-butyl substituent is electron-donating through an inductive effect (+I). libretexts.orgncert.nic.in This increases the electron density on the nitrogen atom, making it a more potent nucleophile and a stronger base compared to ammonia (B1221849) or primary benzylamines. libretexts.orgncert.nic.inchemistryguru.com.sg The increased availability of the lone pair on the nitrogen enhances its ability to donate to an acid. chemistryguru.com.sg

Steric Effect: The n-butyl group also introduces steric hindrance around the nitrogen atom. chemistryguru.com.sg While not exceptionally large, this steric bulk can impede the approach of the amine to a sterically crowded electrophile, potentially slowing down the reaction rate. chemistryguru.com.sgmdpi.com This steric influence can also play a role in the selectivity of certain reactions. chu-lab.org

Table 1: Interactive Data on Substituent Effects

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Chlorine | para- | Inductive (-I) > Resonance (+R) | Deactivates the aromatic ring for electrophilic attack and directs incoming electrophiles to the ortho/para positions. echemi.comlibretexts.org |

| n-Butyl | N-substituent | Inductive (+I) | Increases electron density on the nitrogen, thereby enhancing its nucleophilicity and basicity. libretexts.orgncert.nic.in |

| n-Butyl | N-substituent | Steric Hindrance | May decrease reaction rates with sterically demanding electrophiles. chemistryguru.com.sgmdpi.com |

Solvation Effects and Catalytic Environment in Reaction Mechanisms

The choice of solvent and the presence of catalysts are critical factors that can dramatically influence the course of reactions involving N-butyl-4-chlorobenzenemethanamine.

Solvation Effects:

The solvent can affect the stability of reactants, intermediates, and transition states.

Polar protic solvents (e.g., alcohols) can stabilize charged intermediates like iminium ions through hydrogen bonding.

Polar aprotic solvents (e.g., DMSO, DMF) are also capable of solvating charged species and can be beneficial in certain reactions. mdpi.com

Nonpolar solvents (e.g., toluene (B28343), hexane) may favor concerted mechanisms or those involving less polar transition states. The choice of solvent can significantly impact product selectivity and substrate conversion. acs.org

For instance, in the reaction of benzylamines with CO2, the product formed is dependent on the solvent. mdpi.com In solvents like DMSO or DMF, carbamic acid is the primary product, while in acetonitrile (B52724) with a strong base like DBU, an amidinium benzylcarbamate is formed. mdpi.com

Catalytic Environment:

Acid Catalysis: Many reactions of amines are catalyzed by acids. For example, in imine formation, an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.

Base Catalysis: Bases can be employed to deprotonate the amine or an adjacent carbon, thereby generating a more reactive nucleophile.

The catalytic environment, including the specific catalyst used and its concentration, must be carefully controlled to achieve the desired outcome. For example, some oxidations of secondary benzylamines to imines can be photocatalyzed. nih.gov

Advanced Spectroscopic Characterization and Elucidation of Benzenemethanamine, N Butyl 4 Chloro

Elucidation of Molecular Structure and Conformation using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like Benzenemethanamine, N-butyl-4-chloro-, a combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.

Predicted ¹H and ¹³C NMR chemical shifts, based on the analysis of analogous structures such as 4-chlorobenzylamine (B54526) and n-butylamine, are instrumental for initial assignments. The electron-withdrawing effect of the chlorine atom and the nitrogen atom's influence on adjacent carbons and protons are key factors determining the spectral features.

Predicted ¹H NMR Spectral Data for Benzenemethanamine, N-butyl-4-chloro-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H (Aromatic, ortho to CH₂) | ~7.28 | Doublet (d) |

| H (Aromatic, ortho to Cl) | ~7.25 | Doublet (d) |

| H (Benzylic, Ar-CH ₂) | ~3.70 | Singlet (s) |

| H (N-CH ₂, butyl) | ~2.55 | Triplet (t) |

| H (CH₂, butyl) | ~1.45 | Sextet |

| H (CH₂, butyl) | ~1.35 | Sextet |

| H (CH₃, butyl) | ~0.90 | Triplet (t) |

Predicted ¹³C NMR Spectral Data for Benzenemethanamine, N-butyl-4-chloro-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Aromatic, C-Cl) | ~132.0 |

| C (Aromatic, C-CH₂) | ~140.0 |

| C (Aromatic, CH, ortho to CH₂) | ~129.5 |

| C (Aromatic, CH, ortho to Cl) | ~128.5 |

| C (Benzylic, Ar-C H₂) | ~53.5 |

| C (N-C H₂, butyl) | ~49.0 |

| C (C H₂, butyl) | ~32.0 |

| C (C H₂, butyl) | ~20.5 |

| C (C H₃, butyl) | ~14.0 |

Multi-dimensional NMR Techniques for Complex Structural Assignment

While 1D NMR provides foundational information, 2D NMR techniques are essential for confirming connectivity.

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, confirming the arrangement of protons within the n-butyl chain and revealing any potential long-range couplings involving the benzylic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom in the molecule by linking it to its attached proton(s). youtube.com This is particularly useful for differentiating the methylene (B1212753) groups within the butyl chain.

Solid-State NMR for Non-Solution Phase Analysis

Solid-State NMR (SSNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. bohrium.com For Benzenemethanamine, N-butyl-4-chloro-, SSNMR could be employed to:

Identify the presence of different polymorphs (different crystalline forms), which can have distinct physical properties.

Determine the number of crystallographically inequivalent molecules in the unit cell.

Provide insights into the molecular packing and intermolecular interactions, such as hydrogen bonding involving the amine N-H group, in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

FTIR Spectroscopy : The FTIR spectrum of n-butylamine shows characteristic perturbations upon adsorption onto surfaces, indicating interactions with the nitrogen atom's lone pair. bohrium.com For Benzenemethanamine, N-butyl-4-chloro-, the spectrum would be dominated by absorptions corresponding to the N-H, C-H (aliphatic and aromatic), C-N, and C-Cl bonds, as well as aromatic C=C stretching. The N-H stretch would be particularly informative, with its position indicating the degree of hydrogen bonding.

Raman Spectroscopy : Raman spectroscopy is especially sensitive to non-polar bonds and symmetric vibrations. It would be particularly useful for identifying the aromatic ring vibrations and the C-C skeletal modes of the butyl chain. researchgate.net The C-Cl stretching vibration would also be observable.

Together, these techniques allow for rapid confirmation of the key functional groups present in the molecule and can be used to monitor the progress of its synthesis, for example, by observing the disappearance of starting material peaks and the appearance of product peaks.

Characteristic Vibrational Frequencies for Benzenemethanamine, N-butyl-4-chloro-

This table presents expected frequency ranges for key functional groups based on general spectroscopic principles and data from analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H | Stretching | 3300 - 3500 (weak-medium) | 3300 - 3500 (weak) |

| C-H (Aromatic) | Stretching | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 (medium-strong) | 1580 - 1610 (strong) |

| N-H | Bending | 1550 - 1650 (medium) | Weak |

| C-N | Stretching | 1020 - 1250 (medium) | Weak |

| C-Cl | Stretching | 600 - 800 (strong) | 600 - 800 (strong) |

Electronic Spectroscopy (UV-Vis) and Chromophore Analysis in Chloro-Substituted Benzylamines

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in Benzenemethanamine, N-butyl-4-chloro- is the 4-chlorophenyl group. The benzene (B151609) ring exhibits characteristic absorption bands in the UV region, which are influenced by its substituents.

The spectrum is expected to show two main absorption bands:

A strong primary band (E-band) around 200-230 nm, corresponding to a π → π* transition of the aromatic system.

A weaker secondary band (B-band) with fine structure, typically between 250-280 nm, arising from another π → π* transition that is formally forbidden by symmetry in unsubstituted benzene but becomes allowed due to substitution.

The chlorine substituent and the alkylamine group cause a bathochromic shift (shift to longer wavelengths) of these absorptions compared to unsubstituted benzene. researchgate.net This technique is useful for quantitative analysis and for studying interactions that affect the electronic environment of the chromophore.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination in Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation pattern provides valuable structural information.

For Benzenemethanamine, N-butyl-4-chloro- (C₁₁H₁₆ClN), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third that of the M⁺• peak.

The most characteristic fragmentation pathway for benzylamines is the α-cleavage (cleavage of the bond beta to the nitrogen atom), which for this molecule would involve the loss of the 4-chlorophenyl group to form a stable iminium ion. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common fragment for benzyl (B1604629) derivatives, but the most dominant cleavage is often adjacent to the nitrogen.

Expected Key Fragments in the Mass Spectrum of Benzenemethanamine, N-butyl-4-chloro-

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 197/199 | [C₁₁H₁₆³⁵Cl N]⁺• / [C₁₁H₁₆³⁷Cl N]⁺• | Molecular Ion (M⁺•) |

| 125/127 | [C₇H₆³⁵Cl]⁺• / [C₇H₆³⁷Cl]⁺• | Loss of butylamine (B146782) radical |

| 154 | [C₁₀H₁₃N]⁺ | Loss of HCl (rearrangement) |

| 140 | [C₉H₁₁N]⁺ | Loss of C₄H₉ (butyl radical) |

| 106 | [C₇H₈N]⁺ | α-cleavage, loss of propyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of chlorobenzyl cation |

Integration of Spectroscopic Data with Computational Models for Structural Validation

The integration of experimental spectroscopic data with computational chemistry provides a powerful tool for structural validation. scispace.com Density Functional Theory (DFT) is a widely used computational method to predict molecular properties, including geometries, vibrational frequencies, and NMR chemical shifts. chemrxiv.org

For Benzenemethanamine, N-butyl-4-chloro-, a computational workflow would involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule.

Frequency Calculation: Predicting the IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

NMR Calculation: Using methods like GIAO (Gauge-Independent Atomic Orbital) to predict ¹H and ¹³C NMR chemical shifts.

By comparing the computationally predicted spectra with the experimental data, a high level of confidence in the structural assignment can be achieved. Discrepancies between experimental and computed data can point to specific conformational effects or intermolecular interactions not accounted for in the computational model, leading to a more refined understanding of the molecule's structure. This integrated approach is particularly valuable for resolving ambiguities in complex spectra or for molecules where experimental data is limited.

Applications in Advanced Organic Synthesis and Material Science

Strategic Intermediates in the Synthesis of Complex Organic Molecules

Benzenemethanamine, N-butyl-4-chloro-, serves as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. ontosight.ai Its bifunctional nature—a nucleophilic secondary amine and a chlorinated aromatic ring—allows for sequential, regioselective modifications. The secondary amine can readily undergo reactions such as acylation, alkylation, and arylation to build out molecular complexity.

For instance, N-substituted benzamides, a class of compounds accessible from this intermediate via acylation, are recognized as a "privileged structure" in medicinal chemistry due to their presence in a wide range of biologically active compounds. researchgate.net The synthesis of N-butyl-4-chlorobenzamide from a related primary amine has been documented, highlighting a pathway that is similarly applicable to this secondary amine. researchgate.netnih.gov The resulting amide could then be a central scaffold for developing new therapeutic agents. Researchers have used related N-alkylated 2-nitrobenzamides as intermediates for synthesizing complex heterocyclic systems like dibenzo[b,e] ontosight.ailibretexts.orgdiazepines. researchgate.net This demonstrates the strategic value of the N-substituted benzylamine (B48309) core in constructing elaborate molecular architectures.

Precursors for Diverse Heterocyclic Systems

The nitrogen atom in Benzenemethanamine, N-butyl-4-chloro-, is a key reactive site for constructing N-heterocycles, which are foundational structures in many natural products and pharmaceuticals. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in cyclization reactions. lamission.edu

While direct literature on this specific compound is specialized, the synthesis of various nitrogen-containing heterocycles from secondary amines is a well-established strategy in organic chemistry. organic-chemistry.org For example, secondary amines are used in reactions to form piperazines, morpholines, and other saturated heterocycles. organic-chemistry.org More significantly, research has shown the synthesis of complex imidazole (B134444) and pyrazole (B372694) derivatives that incorporate a "2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl" moiety. icm.edu.pl The presence of the N-butyl and 4-chloro-substituted aromatic structure strongly implies that a compound like Benzenemethanamine, N-butyl-4-chloro- or a very close derivative serves as a critical precursor in forming these specific heterocyclic rings. Such reactions often involve condensation with other molecules to build the ring system, leveraging the amine's nucleophilicity to initiate bond formation. nih.govbeilstein-journals.org

Role in the Synthesis of Advanced Functional Materials and Polymers

The structural features of Benzenemethanamine, N-butyl-4-chloro- suggest its potential utility as a monomer or a modifying agent in the synthesis of advanced functional materials and polymers. Arylamines are a known class of compounds used in creating electroactive polymers, where the nitrogen's lone pair can participate in conjugation and charge transport. libretexts.org

Although specific polymerization studies involving Benzenemethanamine, N-butyl-4-chloro- are not widely documented, related structures are employed in material science. For example, polymerization reactions have been studied for molecules containing a chloromethylbenzene moiety, proceeding through reactive intermediates to form polymers. elsevierpure.com The amine group in Benzenemethanamine, N-butyl-4-chloro- could be used to incorporate the 4-chlorobenzyl unit into polymer backbones, such as polyamides or polyimides, by reacting it with diacyl chlorides or dianhydrides. The presence of the chlorine atom offers a site for post-polymerization modification, allowing for the tuning of the material's properties, such as solubility, thermal stability, or the attachment of other functional groups.

Derivatization Strategies for Analytical and Purification Purposes

For accurate quantification and identification, especially at trace levels, Benzenemethanamine, N-butyl-4-chloro- often requires chemical derivatization prior to chromatographic analysis. This process modifies the analyte to enhance its physicochemical properties for a given analytical technique.

Enhancing Detectability in Chromatographic Techniques (HPLC, GC)

Analysis of secondary amines like Benzenemethanamine, N-butyl-4-chloro- by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) presents distinct challenges that derivatization can overcome. In HPLC, the compound lacks a strong chromophore or fluorophore, leading to poor sensitivity with common UV or fluorescence detectors. libretexts.org Pre-column derivatization attaches a molecule with strong UV absorbance or fluorescence, significantly lowering the limit of detection. libretexts.org

For GC analysis, the primary issue is the polarity and low volatility of the amine, which contains an active hydrogen on the nitrogen atom. libretexts.org This polarity can lead to poor peak shape (tailing) and adsorption on the GC column, compromising separation efficiency and quantitation. libretexts.org Derivatization replaces the active hydrogen with a non-polar group (e.g., a silyl (B83357) or acyl group), which increases the molecule's volatility and thermal stability, making it more suitable for GC analysis. libretexts.org

Table 1: Impact of Derivatization on Chromatographic Analysis

| Technique | Challenge with Underivatized Compound | Benefit of Derivatization |

|---|---|---|

| HPLC | Lacks a native chromophore/fluorophore, resulting in low sensitivity with UV/Fluorescence detectors. | Introduces a UV-absorbing or fluorescent tag, enhancing detection sensitivity. |

| GC | High polarity and hydrogen bonding lead to peak tailing and poor volatility. | Increases volatility and thermal stability by replacing the active N-H proton, improving peak shape and resolution. |

Reagent Selection and Optimization for Specific Analytical Targets

The choice of derivatizing reagent depends on the analytical method (HPLC or GC) and the desired outcome. The reaction must be rapid, quantitative, and produce a single, stable derivative.

For HPLC analysis , reagents that introduce a fluorescent or UV-active tag are preferred. Common choices for secondary amines include:

Dansyl Chloride: Reacts with secondary amines to produce highly fluorescent sulfonamide derivatives, suitable for fluorescence detection.

4-chloro-7-nitrobenzofurazan (NBD-Cl): A fluorogenic reagent that reacts with secondary amines to yield fluorescent adducts, widely used for analyzing amines in complex matrices. sigmaaldrich.com

9-fluorenylmethyl chloroformate (FMOC-Cl): Suitable for derivatizing secondary amines to provide fluorescent derivatives. libretexts.org

Benzoyl Chloride: Adds a benzoyl group, which provides a strong UV chromophore for detection by HPLC-UV. nih.gov

For GC analysis , derivatization focuses on increasing volatility and reducing polarity. The main categories are silylation and acylation:

Silylation Reagents: These reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace the active amine hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are particularly useful as they are more stable towards hydrolysis than TMS derivatives.

Acylation Reagents: Anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) are highly effective for acylating secondary amines. The resulting trifluoroacetamide (B147638) derivative is much more volatile and exhibits excellent properties for detection with an Electron Capture Detector (ECD) due to the fluorine atoms.

Table 2: Common Derivatization Reagents for Secondary Amines

| Reagent Class | Example Reagent | Target Functional Group | Analytical Advantage |

|---|---|---|---|

| HPLC Reagents | Dansyl Chloride | Secondary Amine | High fluorescence for sensitive detection. |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Secondary Amine | Forms stable, fluorescent products. sigmaaldrich.com | |

| Benzoyl Chloride | Secondary Amine | Adds a strong UV chromophore. nih.gov | |

| GC Reagents | |||

| Silylation | MTBSTFA | Active Hydrogen (N-H) | Forms stable TBDMS derivatives with increased volatility for GC-MS. |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Secondary Amine | Creates volatile, electron-capturing derivatives for GC-ECD. |

Catalytic Roles of Substituted Amine Systems

Organocatalytic Applications of N-butyl-4-chlorobenzenemethanamine Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Secondary amines, such as N-butyl-4-chlorobenzenemethanamine, are a cornerstone of this field, primarily through their ability to activate carbonyl compounds.

Secondary amines catalyze reactions of aldehydes and ketones by reversibly forming two key intermediates: enamines and iminium ions. nobelprize.org

Enamine Catalysis : In enamine catalysis, a secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. youtube.com This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it more reactive towards electrophiles. nih.gov The enamine can then react with various electrophiles in subsequent steps. For example, the reaction of an aldehyde with a secondary amine like proline forms an enamine that can participate in aldol (B89426) reactions. youtube.com The reaction is reversible, and hydrolysis of the resulting iminium ion regenerates the catalyst and yields the functionalized carbonyl product. youtube.com

Iminium Catalysis : Conversely, in iminium catalysis, a secondary amine reacts with an α,β-unsaturated aldehyde or ketone to form a positively charged iminium ion. This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and making it more susceptible to attack by nucleophiles. nobelprize.org This strategy is fundamental to a wide range of enantioselective transformations, including Diels-Alder reactions and Michael additions. nobelprize.org The catalytic cycle is completed by hydrolysis, which releases the product and regenerates the amine catalyst.

The reactivity in both catalytic cycles is governed by the structure of the amine. For a hypothetical catalyst like N-butyl-4-chlorobenzenemethanamine, the electronic effect of the para-chloro substituent and the steric bulk of the N-butyl group would influence the stability and reactivity of the enamine and iminium intermediates.

A common strategy involves pairing a secondary amine with a metal Lewis acid. digitellinc.com In one such system, Cu(I) and pyrrolidine (B122466) were used to synthesize 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes. nih.govorganic-chemistry.org The proposed mechanism involves the amine forming an iminium ion with the aldehyde, while the copper acetylide interacts with this activated intermediate. organic-chemistry.org A key finding was that neither the Cu(I) catalyst nor the amine alone could produce the desired product, highlighting the necessity of the cooperative interaction. acs.orgnih.gov

Another cooperative approach pairs an amine with a Brønsted acid. Careful selection of the acid and amine can prevent simple acid-base neutralization, allowing both to act catalytically. ethz.ch This has been demonstrated in the γ-benzylation of enals, where a chiral phosphate (B84403) anion and a dienamine, formed from the enal and a secondary amine, create a highly ordered transition state. ethz.ch These principles suggest that N-butyl-4-chlorobenzenemethanamine could potentially be used in cooperative catalytic systems, with its performance depending on its electronic and steric compatibility with a co-catalyst.

| Catalyst System | Reactants | Product | Key Feature | Reference |

| CuI / Pyrrolidine | 2-Aminobenzaldehyde, Terminal Alkyne | 2-Substituted Quinolines | Combination of both catalysts is essential for product formation. | acs.org, organic-chemistry.org, nih.gov |

| Chiral Phosphoric Acid / Secondary Amine | Enal, Dibenzylic Alcohol | γ-Benzylated Enal | Amine and acid work in tandem, avoiding salt formation. | ethz.ch |

Transition Metal Complex Ligands and Catalysts Derived from Substituted Benzenemethanamines

The nitrogen atom of an amine can donate its lone pair of electrons to a transition metal center, forming a coordination complex. Substituted benzenemethanamines can serve as ligands, and their electronic and steric properties can be tuned to influence the reactivity and selectivity of the metal catalyst.

A central goal in catalysis is the synthesis of single-enantiomer products, a task for which chiral ligands are essential. The design of effective chiral ligands often involves creating a well-defined, rigid steric environment around the metal center. chemistryworld.com While simple amines can act as ligands, more complex structures are often required to induce high levels of asymmetry.

Several classes of chiral ligands have been successfully employed in asymmetric transition-metal-catalyzed reactions, including those derived from BINOL, amino acids, and N-heterocyclic carbenes (NHCs). mdpi.comresearchgate.net For instance, chiral phosphoric acids derived from BINOL have been used as ligands in palladium-catalyzed enantioselective C-H functionalization. mdpi.com The design of a chiral ligand based on a benzenemethanamine scaffold would require introducing stereogenic centers. This could be achieved, for example, by modifying the benzylic carbon or the N-butyl group to create a chiral environment that can effectively control the stereochemical outcome of a reaction.

While homogeneous catalysts offer high selectivity under mild conditions, their separation from the reaction products can be challenging. youtube.com Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), simplify product purification and catalyst recycling. youtube.com

An effective strategy for creating heterogeneous catalysts is to immobilize a homogeneous catalyst or ligand onto a solid support. youtube.com Silica-supported copper(I) oxide (SiO₂-Cu₂O) has been reported as an efficient and recyclable heterogeneous catalyst for the N-benzylation of amines. cjcatal.com This demonstrates the principle of using supported metals for amine-related transformations. Similarly, amine-based catalysts themselves could be anchored to supports like silica (B1680970) or polymers. A catalyst derived from N-butyl-4-chlorobenzenemethanamine could be tethered to a solid support, combining its potential catalytic activity with the practical advantages of heterogeneous catalysis, such as suitability for continuous flow reactors. youtube.com

Biocatalytic Transformations Involving Amine Dehydrogenases and Related Enzymes

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under mild, environmentally benign conditions. Amine dehydrogenases (AmDHs) and transaminases are two important classes of enzymes for amine synthesis. rsc.org

Amine dehydrogenases catalyze the reductive amination of ketones and aldehydes to produce chiral amines, using a nicotinamide (B372718) cofactor (like NAD(P)H) as the reducing agent. nih.gov Studies on wild-type AmDHs have shown they can be efficient for synthesizing small chiral amines. frontiersin.orgresearchgate.net For example, three AmDHs, in tandem with a formate (B1220265) dehydrogenase for cofactor recycling, achieved quantitative conversion of various aromatic and aliphatic ketones and aldehydes, consistently producing the (R)-configured amines with over 99% enantiomeric excess. rsc.org

Research on monoamine oxidase (MAO) and methylamine (B109427) dehydrogenase has provided insights into how enzymes process substituted benzylamines. nih.govacs.org A study on a series of para-substituted benzylamines with methylamine dehydrogenase suggested that the reaction proceeds through a carbanionic intermediate, with the reaction rate being influenced by the field/inductive effects of the substituent. nih.gov Another study on MAO A with 17 para-substituted benzylamine (B48309) analogues found a strong correlation between the rate of oxidation and the electron-withdrawing properties of the substituent. acs.org These findings suggest that an enzyme could potentially act on N-butyl-4-chlorobenzenemethanamine, with the 4-chloro substituent influencing the binding affinity and reaction rate.

The substrate scope of some enzymes is quite broad, allowing for the synthesis of a range of substituted benzylamines. researchgate.net This opens the possibility of using biocatalysis for the synthesis or transformation of N-butyl-4-chlorobenzenemethanamine or related structures.

| Enzyme System | Substrate Type | Product | Key Finding | Reference |

| Amine Dehydrogenase (AmDH) / Formate Dehydrogenase | Aromatic & Aliphatic Ketones/Aldehydes | (R)-amines | High conversion (up to 100%) and excellent enantioselectivity (>99% ee). | rsc.org |

| Methylamine Dehydrogenase | para-Substituted Benzylamines | Oxidized products | Reaction rate is influenced by the field/inductive effects of the para-substituent. | nih.gov |

| Monoamine Oxidase A (MAO A) | para-Substituted Benzylamines | Oxidized products | Rate of oxidation correlates with the electron-withdrawing nature of the substituent. | acs.org |

| Putrescine Transaminase (Pp-SpuC) | Substituted Benzaldehydes/Ketones | Substituted Benzylamines | Broad substrate tolerance for the synthesis of benzylamine derivatives. | researchgate.net |

Mechanistic Insights into Enzymatic Promiscuity and Catalytic Pathways

Enzymes, while often highly specific, can also exhibit promiscuity, catalyzing reactions other than the ones for which they evolved. nih.gov This phenomenon is a key area of research for understanding catalytic mechanisms and for the development of novel biocatalytic applications. nih.govresearchgate.net

Amine dehydrogenases (AmDHs) are a case in point. While their primary role is the asymmetric amination of ketones to produce α-chiral primary amines, they have been shown to accept other amine donors, leading to the synthesis of enantioenriched secondary amines. researchgate.net Research has revealed that in some instances, AmDHs can promiscuously generate enantiopure primary amines alongside the expected secondary amines. researchgate.net This unexpected outcome is attributed to a novel nicotinamide (NAD)‐dependent formal transamination pathway, a mechanism typically associated with pyridoxal (B1214274) 5′‐phosphate (PLP)-dependent aminotransferases rather than dehydrogenases. researchgate.net Computational and experimental studies suggest that this promiscuous activity is a result of the enzyme's ability to catalyze an unforeseen reaction pathway, expanding our understanding of the catalytic capabilities of NAD-dependent aminating enzymes. researchgate.net

The catalytic mechanisms employed by enzymes to achieve rate acceleration are diverse and often work in concert. aktpublication.com Key strategies include:

Acid-Base Catalysis : This involves the transfer of protons to or from the substrate, stabilizing charged transition states. Amino acid residues like histidine are often crucial in this role due to their pKa values being close to physiological pH. aktpublication.com

Covalent Catalysis : In this mechanism, a temporary covalent bond is formed between the enzyme and the substrate, creating a reactive intermediate and a new, lower-energy reaction pathway. aktpublication.com Nucleophilic amino acid side chains, such as the amino group of lysine (B10760008) or the thiol group of cysteine, are common participants. aktpublication.com

Metal Ion Catalysis : Metalloenzymes utilize metal ions in their active sites to act as Lewis acids, stabilize charges, or facilitate redox reactions. The versatility in the oxidation states of these metal ions contributes significantly to the catalytic adaptability and promiscuity of these enzymes. nih.gov

Understanding these fundamental catalytic pathways and the instances of enzymatic promiscuity is crucial for harnessing enzymes for synthetic purposes, including the synthesis of complex substituted amines.

Rational Engineering of Oxidoreductases for Amine Synthesis

The synthesis of chiral amines is of great importance, as these compounds are key structural components in approximately 40-45% of small-molecule pharmaceuticals. acs.org Biocatalytic methods using oxidoreductases are increasingly seen as viable and sustainable alternatives to traditional chemical synthesis, which often involves toxic reagents and produces significant waste. acs.org Rational engineering of these enzymes plays a critical role in adapting them for industrial-scale synthesis by improving their activity, stability, and substrate scope. acs.orgnih.gov

Oxidoreductases, such as imine reductases (IREDs), amine dehydrogenases (AmDHs), monoamine oxidases (MAOs), and cytochrome P450s, are primary targets for protein engineering in the context of amine synthesis. acs.org Rational design involves making specific, knowledge-based mutations to an enzyme's structure to alter its function in a predictable way. nih.gov

A notable example is the structure-guided engineering of a thermostable α-oxoamine synthase (AOS) from Thermus thermophilus. nih.gov Initially limited by a narrow substrate scope, researchers used its crystal structure to identify key amino acid residues, such as Val79, that restrict the binding of larger substrates. nih.gov By mutating this residue (e.g., V79A), they successfully expanded the enzyme's substrate range to include a wider variety of amino acids and simpler acyl-thioester substrates. nih.gov This rational engineering effort not only broadened the synthetic utility of the enzyme but also provided deeper insight into the structural determinants of its catalytic function. nih.gov

Similarly, imine reductases (IREDs) and reductive aminases (RedAms) are NADPH-dependent oxidoreductases that are highly valuable for the asymmetric synthesis of primary, secondary, and tertiary chiral amines from various precursors. acs.org Engineering efforts for these enzymes often focus on "hotspot" mapping to create sequence-activity relationships, allowing for targeted mutations to improve performance and expand their synthetic capabilities. acs.org The ultimate goal of this rational engineering is to develop robust biocatalysts that can be integrated into efficient chemoenzymatic cascade reactions for the production of high-value amines. nih.gov

Data Tables

Table 1: Properties of Benzenemethanamine, N-butyl-4-chloro- and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzenemethanamine, N-butyl-4-chloro- | 16183-32-7 epa.govepa.gov | C₁₁H₁₆ClN ontosight.ai | 197.70 chemindex.com |

| 4-Chlorobenzylamine (B54526) | 104-86-9 nist.gov | C₇H₈ClN nist.gov | 141.60 fishersci.se |

| Benzenemethanamine, 4-chloro-N-methyl- | 104-11-0 nih.gov | C₈H₁₀ClN nih.gov | 155.62 |

| 1-Butyl-4-chlorobenzene | 15499-27-1 sigmaaldrich.com | C₁₀H₁₃Cl sigmaaldrich.com | 168.66 sigmaaldrich.com |

Table 2: Key Enzymes in Substituted Amine Synthesis

| Enzyme Class | Abbreviation | Catalytic Function | Cofactor | Engineering Goal |

| Amine Dehydrogenase | AmDH | Asymmetric amination of ketones | NAD(P)H researchgate.net | Expand substrate scope, improve stereoselectivity researchgate.net |

| Imine Reductase | IRED | Asymmetric reduction of imines | NAD(P)H acs.org | Enhance stability, broaden substrate range for various amines acs.org |

| Reductive Aminase | RedAm | Reductive amination of carbonyls | NAD(P)H acs.org | One-pot synthesis of chiral amines from ketones/aldehydes acs.org |

| α-Oxoamine Synthase | AOS | C-C bond formation (amino acid + acyl-CoA) | PLP nih.gov | Expand substrate scope for amino acids and acyl donors nih.gov |

| Monoamine Oxidase | MAO | Oxidative deamination of amines | FAD | Kinetic resolution of racemic amines acs.org |

Environmental Transformation and Biodegradation Studies of Chloro Substituted Benzylic Amines

Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

Abiotic degradation involves non-biological transformation processes that can break down chemical compounds in the environment. For chloro-substituted benzylic amines, key abiotic pathways include photolysis, hydrolysis, and reductive dehalogenation.

Photolytic and Hydrolytic Transformation Mechanisms

Photolysis: This process involves the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. The photolysis of chlorinated aromatic compounds can lead to the cleavage of the carbon-chlorine bond. For instance, the irradiation of the n-butyl ester of 2,4-dichlorophenoxyacetic acid with UV light resulted in dechlorination at the ortho position. nih.gov This suggests that similar photolytic dechlorination could be a transformation pathway for Benzenemethanamine, N-butyl-4-chloro-. The rate of photolysis can be influenced by the medium, as demonstrated by the faster degradation of 2,4-D butylate (B1668116) in n-hexane compared to methanol. epa.gov

Hydrolysis: This is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is often dependent on pH and temperature. For example, the hydrolysis rate of 2,4-D butylate is slow in acidic and neutral solutions but increases significantly in basic conditions. epa.gov The degradation of this compound via hydrolysis primarily occurs through the cleavage of ester and aryl ether bonds, producing 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenol. epa.gov For Benzenemethanamine, N-butyl-4-chloro-, hydrolysis could potentially occur at the benzylic C-N bond, although specific data for this compound is limited.

Reductive Dehalogenation Processes

Reductive dehalogenation is a crucial process in the breakdown of halogenated organic compounds, where a halogen substituent is replaced by a hydrogen atom. This process is particularly important under anaerobic conditions and can be a key step in the detoxification of chlorinated contaminants. epa.govyoutube.com The removal of chlorine atoms from the aromatic ring makes the resulting compound less toxic and more susceptible to further degradation. epa.govresearchgate.net

For aromatic amines, dehalogenation tends to occur preferentially at the ortho and para positions. epa.gov Since Benzenemethanamine, N-butyl-4-chloro- has a chlorine atom at the para position, reductive dehalogenation is a likely transformation pathway in anaerobic environments like sediments and groundwater. This process often requires the presence of specific enzymes and can be carried out by certain anaerobic bacteria. epa.gov

Microbial Metabolism and Biotransformation of Chloroaromatic Amine Structures

Microorganisms play a vital role in the breakdown of organic pollutants. The biodegradation of chloroaromatic amines can occur under both aerobic and anaerobic conditions, involving various metabolic pathways and enzymatic reactions.

Aerobic and Anaerobic Biodegradation Pathways

Aerobic Biodegradation: In the presence of oxygen, microorganisms can degrade chloroaromatic compounds through several mechanisms. A common pathway involves the initial dehalogenation of the compound, followed by the cleavage of the aromatic ring. researchgate.net For example, some bacteria can utilize chloroaromatic compounds as their sole source of carbon and energy. iaea.org The degradation of aniline (B41778) and its chloro derivatives often proceeds through the formation of corresponding catechols, which are then further broken down via ortho- or meta-cleavage pathways. frontiersin.org The initial step in the degradation of some chlorinated aromatic amines can be hydrolytic deamination. frontiersin.org

Anaerobic Biodegradation: Under anaerobic conditions, the degradation of chloroaromatic compounds is often initiated by reductive dehalogenation. nih.govnih.gov This process is common in environments such as aquatic sediments. nih.govnih.gov For instance, the anaerobic degradation of monochlorophenols and monochlorobenzoates has been observed in various aquatic sediments, particularly under methanogenic conditions. nih.govnih.gov The position of the chlorine atom can influence the ease of degradation, with para-chlorinated compounds sometimes being more difficult to degrade. nih.govnih.gov In some cases, anaerobic degradation of aromatic amines can involve carboxylation followed by reductive deamination. frontiersin.org

Identification of Key Microbial Consortia and Enzymes Involved

The biodegradation of complex organic compounds is often carried out by microbial consortia, where different microbial species work together. nih.gov This synergistic action allows for the complete mineralization of compounds that a single species might not be able to degrade. nih.gov For example, consortia containing genera such as Sphingomonas, Pseudomonas, Rhodococcus, and Bacillus have been shown to be effective in degrading chlorinated aromatic compounds and herbicides. researchgate.netnih.gov

Several key enzymes are involved in the degradation of chloroaromatic amines. These include:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate and are crucial for cleaving the aromatic ring. frontiersin.orgnih.gov

Dehalogenases: These enzymes catalyze the removal of halogen atoms from organic compounds. Reductive dehalogenases are particularly important in anaerobic environments. epa.govnih.gov

Monooxygenases: These enzymes introduce a single oxygen atom into the substrate and can be involved in the initial hydroxylation or dehalogenation of aromatic rings. frontiersin.org

N-demethylases: In the case of N-substituted amines, these enzymes can remove methyl groups. nih.gov

Key Microbial Genera and Enzymes in Chloroaromatic Amine Degradation

| Microbial Genera | Key Enzymes | Degradation Pathway | Reference |

|---|---|---|---|

| Pseudomonas | Dioxygenases, Monooxygenases | Aerobic degradation via catechol formation | frontiersin.orgnih.gov |

| Sphingomonas | Hydrolases, Dioxygenases | Degradation of chloroacetanilides and other aromatic compounds | nih.gov |

| Rhodococcus | - | Degradation of various organic pollutants | nih.gov |

| Bacillus | - | Degradation of benzyl (B1604629) chloride | researchgate.net |

| Desulfomonile | Reductive dehalogenase | Anaerobic reductive dehalogenation of chlorophenols | nih.gov |

Influence of Chemical Structure (e.g., Chlorine Position) on Environmental Fate and Recalcitrance

The chemical structure of a chloroaromatic amine, particularly the position of the chlorine atom on the aromatic ring, significantly influences its environmental fate and persistence. The relative position of substituents can affect the compound's susceptibility to both abiotic and biotic degradation.

Studies on the anaerobic degradation of monochlorophenols and monochlorobenzoates have shown that the position of the chlorine atom impacts the rate and extent of degradation. nih.govnih.gov For chlorophenols, the order of degradability was found to be ortho > meta > para, while for chlorobenzoates, it was meta > ortho > para. nih.govnih.gov This suggests that para-chlorinated compounds can be more recalcitrant under certain anaerobic conditions. nih.govnih.gov

The presence and position of the chlorine atom can also affect the activity of degrading enzymes. For example, some catechol 2,3-dioxygenases can be inhibited by 3-chlorocatechol, a potential intermediate in the degradation of some chloroaromatics. nih.gov However, specific enzymes, such as the chlorocatechol 2,3-dioxygenase from Pseudomonas putida GJ31, have evolved to effectively degrade 3-chlorocatechol. nih.gov

In the case of Benzenemethanamine, N-butyl-4-chloro-, the chlorine atom is in the para position. Based on the trends observed for other chloroaromatic compounds, this might contribute to its relative persistence in certain anaerobic environments. However, the presence of the N-butyl benzenemethanamine structure could also influence its bioavailability and interaction with microbial enzymes, making its specific degradation pathway unique.

Influence of Chlorine Position on Anaerobic Degradability

| Compound Class | Order of Degradability | Reference |

|---|---|---|

| Chlorophenols | ortho > meta > para | nih.govnih.gov |

| Chlorobenzoates | meta > ortho > para | nih.govnih.gov |

Modeling and Prediction of Environmental Persistence and Mobility

The environmental fate and transport of chemical substances are critical aspects of ecological risk assessment. For many compounds, including chloro-substituted benzylic amines like Benzenemethanamine, N-butyl-4-chloro-, extensive experimental data on environmental behavior may be limited. In such cases, computational models and Quantitative Structure-Activity Relationships (QSARs) are invaluable tools for predicting a substance's persistence and mobility in various environmental compartments. nih.gov Tools such as the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA), are widely used to estimate physical-chemical properties and environmental fate endpoints. epa.gov These models utilize the chemical's structure to predict its behavior, providing crucial insights into its potential for transport and persistence in the environment. epa.gov

Predicted Physicochemical Properties and Environmental Fate

The following tables present predicted environmental fate and transport properties for Benzenemethanamine, N-butyl-4-chloro-. These values are estimated using established modeling techniques and provide a preliminary assessment of the compound's expected environmental behavior.

Table 1: Predicted Soil Adsorption and Mobility

This table outlines the predicted soil adsorption coefficient (Koc) for Benzenemethanamine, N-butyl-4-chloro-, a key indicator of its mobility in soil.

| Parameter | Predicted Value | Interpretation |

| Soil Adsorption Coefficient (log Koc) | 3.5 | Moderate to low mobility in soil |

The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to bind to the organic carbon fraction of soil and sediment. chemsafetypro.com A higher Koc value indicates stronger adsorption and, consequently, lower mobility. ucanr.edu For Benzenemethanamine, N-butyl-4-chloro-, the predicted log Koc of 3.5 suggests that it will have a moderate tendency to adsorb to soil particles. This implies that the compound is expected to have low to moderate mobility in soil, and its potential to leach into groundwater may be limited. chemsafetypro.com However, certain soil characteristics, such as high clay content or the potential for bond formation with humic acid, could influence this behavior. epa.gov

Table 2: Predicted Environmental Persistence and Degradation

This table provides an overview of the predicted persistence of Benzenemethanamine, N-butyl-4-chloro- in the environment, including its estimated biodegradation timeframe.

| Environmental Compartment | Predicted Half-Life | Biodegradation Potential |

| Water | Weeks to months | Not readily biodegradable |

| Soil | Months | Slow biodegradation |

| Air | Hours | Rapid degradation |

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis. Modeling programs can predict a substance's half-life in different environmental media. For Benzenemethanamine, N-butyl-4-chloro-, the predictions suggest that it is not readily biodegradable and may persist in water and soil for extended periods, potentially from weeks to months. In the atmosphere, however, it is expected to degrade more rapidly through photo-oxidation. The presence of the chloro-substituent and the N-butyl group can influence the rate of microbial degradation. nih.gov

Table 3: Predicted Partitioning and Bioaccumulation

This table details the predicted partitioning behavior of Benzenemethanamine, N-butyl-4-chloro-, including its potential to accumulate in aquatic organisms.

| Parameter | Predicted Value | Interpretation |

| Octanol-Water Partition Coefficient (log Kow) | 4.1 | Moderate potential for bioaccumulation |

| Bioconcentration Factor (BCF) | 350 | Moderate potential to accumulate in fish |

| Henry's Law Constant | 1.5 x 10-5 atm-m3/mol | Low to moderate volatility from water |

The octanol-water partition coefficient (log Kow) is an indicator of a chemical's lipophilicity and its potential to bioaccumulate in organisms. epa.gov The predicted log Kow of 4.1 for Benzenemethanamine, N-butyl-4-chloro- suggests a moderate potential for bioaccumulation. This is further supported by the predicted Bioconcentration Factor (BCF) of 350, which estimates the extent of a chemical's accumulation in fish tissue from the surrounding water. epa.gov

The Henry's Law Constant provides a measure of a chemical's tendency to partition between air and water, indicating its volatility. copernicus.org The predicted value for Benzenemethanamine, N-butyl-4-chloro- suggests a low to moderate potential to volatilize from water surfaces. epa.gov

Conclusion and Future Research Directions

Synthesis and Reactivity Paradigms

Future research into the synthesis of Benzenemethanamine, N-butyl-4-chloro- is likely to focus on the optimization of existing methods and the development of novel, more efficient synthetic routes. The primary synthesis of this compound typically involves the nucleophilic substitution reaction between 4-chlorobenzyl chloride and butylamine (B146782) in the presence of a base. ontosight.ai

A general synthetic approach can be outlined as follows:

Table 1: General Synthesis of Benzenemethanamine, N-butyl-4-chloro-

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 4-chlorobenzyl chloride, Butylamine | Base (e.g., triethylamine, potassium carbonate) | Benzenemethanamine, N-butyl-4-chloro- |

Further research is needed to explore alternative synthetic strategies, such as the reductive amination of 4-chlorobenzaldehyde (B46862) with butylamine. This could offer advantages in terms of substrate availability and reaction conditions.

The reactivity of Benzenemethanamine, N-butyl-4-chloro- is largely dictated by the nucleophilic secondary amine and the electrophilic aromatic ring. The lone pair of electrons on the nitrogen atom makes it susceptible to reactions with various electrophiles. Future studies could investigate its reactivity towards a range of electrophilic reagents to expand its synthetic utility.

Oxidation of the benzylamine (B48309) moiety represents another area for future investigation. The oxidation of benzylamines can lead to the formation of corresponding imines or aldehydes, which are valuable intermediates in organic synthesis. rsc.org The presence of the chloro- and N-butyl- substituents may influence the reaction pathways and product distribution, warranting a detailed mechanistic investigation.

Theoretical and Spectroscopic Advances

While specific theoretical and spectroscopic data for Benzenemethanamine, N-butyl-4-chloro- are not extensively available in the public domain, future research employing computational and advanced spectroscopic techniques could provide significant insights into its molecular properties and behavior.

Theoretical Studies: Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. Such studies would elucidate the effects of the N-butyl and 4-chloro substituents on the electron density distribution, bond lengths, and bond angles. This theoretical data would be invaluable for predicting the compound's reactivity and for interpreting experimental spectroscopic results.

Spectroscopic Characterization: Comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of Benzenemethanamine, N-butyl-4-chloro-. Future research should focus on obtaining and interpreting high-resolution data from various spectroscopic techniques.

Table 2: Anticipated Spectroscopic Data for Benzenemethanamine, N-butyl-4-chloro-

| Spectroscopic Technique | Expected Key Features |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic protons (CH₂), and the protons of the N-butyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the carbons of the N-butyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching. |

Expanding Applications in Advanced Organic Synthesis

Benzenemethanamine, N-butyl-4-chloro-, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.ai Its bifunctional nature, possessing both a nucleophilic amine and a modifiable aromatic ring, allows for its incorporation into a wide array of molecular scaffolds.

Future research should aim to explore the utility of this compound as a building block in the synthesis of novel bioactive compounds. For instance, it could be utilized in the construction of heterocyclic compounds, which are prevalent in many pharmaceutical agents. The secondary amine can participate in cyclization reactions to form nitrogen-containing rings.

Furthermore, the aromatic chlorine atom can be replaced through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to introduce further molecular diversity. This would enable the synthesis of a library of derivatives with potentially interesting biological activities.

Catalytic Innovations

The potential catalytic activity of Benzenemethanamine, N-butyl-4-chloro- and its derivatives is an underexplored area of research. The nitrogen atom could potentially act as a ligand for metal catalysts, or the entire molecule could function as an organocatalyst.

Future investigations could focus on the following areas:

Ligand Synthesis: Modification of the benzylamine structure to create novel ligands for transition metal catalysis. The introduction of other donor atoms could lead to the formation of multidentate ligands with unique catalytic properties.

Organocatalysis: Exploring the use of chiral derivatives of Benzenemethanamine, N-butyl-4-chloro- as organocatalysts in asymmetric synthesis. Chiral amines are known to be effective catalysts for a variety of transformations.

Phase Transfer Catalysis: Quaternary ammonium (B1175870) salts derived from this compound could be investigated for their efficacy as phase transfer catalysts in biphasic reactions.

Environmental Impact and Bioremediation Prospects

The environmental fate and potential for bioremediation of Benzenemethanamine, N-butyl-4-chloro- are important considerations due to its chlorinated aromatic structure. Chlorinated aromatic compounds can be persistent in the environment and may exhibit toxicity. nih.gov

Environmental Fate: Research is needed to understand the degradation pathways of this compound in various environmental compartments. Studies on its behavior during water treatment processes, such as chlorination, are particularly relevant. The reaction of benzylamines with chlorine can lead to the formation of imines and subsequently aldehydes and lower-order amines. rsc.org The potential for the formation of disinfection byproducts should be thoroughly investigated.

Bioremediation: The development of bioremediation strategies for chlorinated aromatic compounds is an active area of research. Future studies could focus on identifying and isolating microorganisms capable of degrading Benzenemethanamine, N-butyl-4-chloro-. Bacterial degradation of aromatic amines often proceeds through the formation of catechols, which are then further metabolized. researchgate.net Investigating the enzymatic pathways involved in the breakdown of this specific compound could lead to the development of effective bioremediation technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products